1,3-Glyceryl Dilinoleate-d5
Description
Significance of Isotopic Labeling in Advanced Chemical Biology and Biochemistry
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons but the same chemical properties. This substitution acts as a "tag" that allows researchers to track the molecule's journey through a chemical reaction or a complex metabolic pathway within a living cell. lipidmaps.org The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has become a cornerstone of modern research, offering a safe and powerful way to study dynamic biological processes. lipidmaps.orglabrulez.com
These labeled compounds can be detected and quantified using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. lipidmaps.org In the realm of chemical biology and biochemistry, isotopic labeling provides invaluable data on:
Metabolic Flux Analysis: Determining the rates of metabolic pathways. labrulez.comnih.govmdpi.com
Biosynthesis and Degradation: Tracking the synthesis of new molecules and the breakdown of existing ones. lipidmaps.org
Structural Biology: Elucidating the three-dimensional structure of biomolecules and their complexes. mpi-cbg.de
The ability to introduce a subtle mass change without significantly altering the chemical behavior of the molecule makes stable isotope labeling an indispensable tool for gaining a deeper understanding of life at the molecular level.
Overview of Glycerol (B35011) Dilinoleate as a Fundamental Lipid in Metabolic Studies
Glycerol dilinoleate, a type of diacylglycerol (DAG), is a lipid composed of a glycerol backbone with two linoleic acid molecules attached. ontosight.aimedchemexpress.eunih.gov Linoleic acid is an essential omega-6 fatty acid, meaning the human body cannot produce it and must obtain it from the diet. ontosight.ai Diacylglycerols are key intermediates in lipid metabolism. nih.gov They are involved in the synthesis and breakdown of triacylglycerols (the main form of energy storage in the body) and phospholipids (B1166683) (the primary components of cell membranes). researchgate.netmdpi.com
Beyond their structural and metabolic roles, certain diacylglycerols, particularly 1,2-diacylglycerols, function as important signaling molecules, activating enzymes like protein kinase C (PKC) which is involved in a multitude of cellular processes. nih.gov While 1,3-glyceryl dilinoleate itself is not a direct activator of PKC, its isomerization to the 1,2- form can occur in biological systems. nih.gov The study of diacylglycerols is therefore crucial for understanding energy balance, membrane dynamics, and cellular signaling cascades.
Rationale for Deuteration in Lipid Probes: The Academic Utility of 1,3-Glyceryl Dilinoleate-d5
The specific deuteration of 1,3-Glyceryl Dilinoleate to create this compound, where five hydrogen atoms on the glycerol backbone are replaced with deuterium, provides significant analytical advantages for academic research. nih.govscbt.comclearsynth.com This isotopic labeling makes it a highly valuable tool for several reasons:
Internal Standard for Mass Spectrometry: In the field of lipidomics, which involves the large-scale study of lipids, accurate quantification is paramount. This compound is used as an internal standard in mass spectrometry-based analyses. lipidmaps.orgnih.govnih.gov Since it is chemically identical to its natural counterpart but has a distinct, higher mass, it can be added to a biological sample at a known concentration. nih.gov This allows for precise quantification of the naturally occurring 1,3-Glyceryl Dilinoleate by correcting for variations during sample preparation and analysis. researchgate.netnih.gov
Metabolic Tracing: When introduced into a biological system, this compound can be used as a tracer to follow the metabolic fate of diacylglycerols. nih.gov Researchers can track the conversion of the labeled diacylglycerol into other lipid species, such as triacylglycerols or phospholipids, providing direct insights into the dynamics of lipid metabolism. nih.govd-nb.info
Neutron Scattering Studies: Deuterium has different neutron scattering properties compared to hydrogen. mpi-cbg.de This difference is exploited in small-angle neutron scattering (SANS), a technique used to study the structure of materials at the nanoscale. mpi-cbg.de By selectively incorporating deuterated lipids like this compound into model cell membranes (e.g., vesicles or nanodiscs), scientists can highlight specific parts of the membrane structure and gain detailed information about lipid organization and dynamics. mpi-cbg.denih.gov
The following tables summarize the properties of this compound and its utility in research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₉H₆₃D₅O₅ |
| Molecular Weight | 621.99 g/mol scbt.comclearsynth.com |
| Isotopic Purity | Typically ≥98% for deuterium |
| Physical Form | Varies by supplier, often provided in a solution |
| Key Feature | Five deuterium atoms on the glycerol backbone lipidmaps.orgnih.gov |
Table 2: Research Applications of this compound
| Application Area | Description | Research Finding Enabled |
| Quantitative Lipidomics | Used as an internal standard in mass spectrometry. nih.govnih.gov | Precise and accurate measurement of endogenous diacylglycerol concentrations in tissues and cells. mpi-cbg.denih.gov |
| Metabolic Flux Analysis | Administered as a tracer to cells or organisms to follow its conversion. nih.gov | Determination of the rates of synthesis of triacylglycerols and phospholipids from diacylglycerol precursors. nih.govd-nb.info |
| Structural Biology | Incorporated into model membranes for neutron scattering experiments. mpi-cbg.denih.gov | Elucidation of the location and orientation of diacylglycerols within a lipid bilayer. mpi-cbg.de |
Properties
Molecular Formula |
C₃₉H₆₃D₅O₅ |
|---|---|
Molecular Weight |
621.99 |
Synonyms |
(Z,Z)-9,12-Octadecadienoic-d5 Acid; 2-Hydroxy-1,3-propanediyl-d5 Ester; Linoleic Acid 2-Hydroxytrimethylene Ester-d5; (Z,Z)-9,12-Octadecadienoic-d5 Acid 2-Hydroxy-1,3-propanediyl Ester; 1,3-Dilinolein-d5; 1,3-Dilinoleoyl-rac-glycerol-d5; 1,3-Glyceryl |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Enriched 1,3 Glyceryl Dilinoleate D5
Strategic Deuterium (B1214612) Incorporation into the Glycerol (B35011) Backbone
The foundational step in the synthesis of 1,3-Glyceryl Dilinoleate-d5 is the introduction of deuterium atoms into the glycerol molecule. This is typically achieved using a deuterated glycerol precursor, such as Glycerol-d5. medchemexpress.com This starting material, also known as 1,1,2,3,3-Pentadeuteriopropane-1,2,3-triol, ensures that the deuterium atoms are positioned on the carbon backbone of the glycerol moiety. medchemexpress.com
The synthesis then proceeds through the esterification of this deuterated glycerol with linoleic acid. Chemical synthesis methods can be employed for this esterification process. A common approach involves reacting the deuterated glycerol with linoleic acid chloride in the presence of a base like pyridine (B92270) to facilitate the formation of the ester linkages at the sn-1 and sn-3 positions. nih.gov Controlling the reaction conditions, such as temperature and stoichiometry, is crucial to favor the formation of the 1,3-diglyceride over the 1,2-diglyceride or triglyceride byproducts.
Isotopic labeling experiments using d5-glycerol have been documented in mechanistic studies, highlighting the utility of this precursor in tracking molecular transformations. escholarship.org While these studies may focus on different final products, the principles of using a deuterated glycerol backbone are directly applicable to the synthesis of this compound.
Enzymatic Synthesis Approaches for this compound
Enzymatic methods offer a high degree of regioselectivity, which is particularly advantageous for synthesizing specific glyceride isomers like 1,3-diglycerides. Lipases (EC 3.1.1.3) are widely used for this purpose due to their ability to catalyze esterification reactions with high specificity. scielo.brgoogle.com
The synthesis involves the direct esterification of deuterated glycerol (Glycerol-d5) with linoleic acid, catalyzed by a lipase (B570770) that exhibits a strong preference for the sn-1 and sn-3 positions of the glycerol backbone. scielo.brsemanticscholar.org Lipases from sources such as Rhizomucor miehei and Candida antarctica are known for their 1,3-regioselectivity and are frequently employed in the synthesis of diglycerides. google.comsemanticscholar.org
The reaction is typically carried out in a solvent-free system or in a non-polar organic solvent to shift the equilibrium towards synthesis rather than hydrolysis. scielo.brsemanticscholar.org Key parameters that are optimized include temperature, pressure (often reduced to remove water produced during the reaction), and the molar ratio of substrates. semanticscholar.org The use of immobilized lipases is also common, as it simplifies the purification process and allows for the reuse of the enzyme. lu.se
Chemo-Enzymatic Synthesis Routes for Site-Specific Deuteration
Chemo-enzymatic synthesis combines the efficiency of chemical methods with the high specificity of enzymatic catalysis to produce complex molecules with precise structural features. nih.govacs.org This approach is particularly useful for creating isotopically labeled lipids where specific positioning of the label is paramount. nih.govacs.orgeuropa.eu
A chemo-enzymatic strategy for this compound would typically begin with the chemical synthesis or procurement of the Glycerol-d5 backbone. medchemexpress.com This deuterated precursor is then subjected to a highly regioselective enzymatic esterification. A 1,3-specific lipase is used to catalyze the reaction between Glycerol-d5 and linoleic acid, ensuring that the fatty acids are attached exclusively at the sn-1 and sn-3 positions. uni-ulm.degoogle.com This method leverages the enzyme's specificity to avoid the formation of unwanted isomers, which can be a challenge in purely chemical syntheses. nih.govacs.org
This hybrid approach benefits from both methodologies: the straightforward incorporation of deuterium via a deuterated starting material and the clean, specific bond formation directed by an enzyme. nih.govacs.org This results in a high yield of the desired this compound isomer with a well-defined deuterium labeling pattern. acs.orgeuropa.eu
Isolation and Advanced Purity Assessment of Deuterated Lipid Standards
Following synthesis, the isolation and purification of this compound from the reaction mixture is a critical step to ensure its suitability as an analytical standard. The reaction mixture may contain unreacted starting materials, monoglycerides (B3428702), triglycerides, and potentially the 1,2-diglyceride isomer.
Purification Techniques: High-performance liquid chromatography (HPLC) is a primary tool for purifying the target compound. europa.euill.eubuchi.com Normal-phase HPLC is often effective in separating different glyceride classes (mon-, di-, and triglycerides) and can also resolve isomeric diglycerides. europa.eu Solid-phase extraction (SPE) may be used as an initial clean-up step to remove more polar or non-polar impurities before final purification by HPLC. ill.eu
Purity and Structural Assessment: The purity and identity of the final product are confirmed using a combination of spectroscopic and spectrometric techniques.
Mass Spectrometry (MS): LC-MS/MS is a powerful technique for confirming the molecular weight of the deuterated compound and for quantification. nih.gov It verifies the incorporation of the five deuterium atoms by observing the mass shift compared to the unlabeled analogue. caymanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation. mdpi.com ¹H NMR confirms the positions of the linoleoyl chains and the absence of signals corresponding to the deuterated positions on the glycerol backbone. nih.gov Deuterium (²H) NMR can be used to directly observe the deuterium signals and confirm their location, providing definitive proof of site-specific labeling. nih.govtandfonline.com The integration of signals in ¹³C NMR spectra can provide quantitative information about the fatty acid composition and their positions on the glycerol backbone. mdpi.comuc.pt
The combination of these advanced analytical methods ensures that the synthesized this compound meets the high purity and structural integrity required for its use as a reliable internal standard in demanding research applications. caymanchem.comlipidmaps.org
Data Tables
Table 1: Key Reagents in the Synthesis of this compound
| Compound Name | Role in Synthesis |
|---|---|
| Glycerol-d5 | Deuterated backbone precursor medchemexpress.com |
| Linoleic Acid | Fatty acid component |
| Rhizomucor miehei Lipase | 1,3-specific enzyme catalyst google.comsemanticscholar.org |
| Candida antarctica Lipase B | Enzyme catalyst for esterification semanticscholar.org |
Table 2: Analytical Techniques for Purity and Structural Assessment
| Technique | Purpose | Key Findings |
|---|---|---|
| HPLC | Purification and Isolation | Separation of diglyceride isomers from other glycerides europa.euill.eu |
| LC-MS/MS | Molecular Weight and Isotopic Purity | Confirmation of mass corresponding to five deuterium atoms nih.govcaymanchem.com |
| ¹H & ¹³C NMR | Structural Elucidation | Verification of esterification at sn-1 and sn-3 positions mdpi.comnih.gov |
Advanced Spectroscopic and Scattering Techniques Employing 1,3 Glyceryl Dilinoleate D5
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure and dynamics of molecules in solution and in the solid state. The introduction of deuterium (B1214612) labels, as in 1,3-glyceryl dilinoleate-d5, offers significant advantages for various NMR applications.
Simplification of Proton NMR Spectra via Deuterium Substitution
One of the primary benefits of using deuterated compounds like this compound in proton NMR (¹H NMR) is the simplification of complex spectra. researchgate.netnih.gov Protons (¹H) have a nuclear spin that gives rise to signals in an NMR spectrum. In large lipid molecules, the sheer number of protons results in a multitude of overlapping signals, making spectral assignment and interpretation exceedingly difficult. researchgate.netnih.gov
By selectively replacing protons with deuterium (²H), the corresponding signals in the ¹H NMR spectrum disappear. researchgate.net This is because deuterium resonates at a completely different frequency from protons and is therefore "invisible" in a standard ¹H NMR experiment. This isotopic editing effectively removes specific signals, reducing spectral crowding and allowing for the unambiguous assignment of the remaining proton resonances. researchgate.netnih.gov
| Effect of Deuterium Substitution on ¹H NMR Spectra | Description |
| Signal Disappearance | The ¹H NMR signal corresponding to the position of the deuterium atom is absent, confirming the location of the isotopic label. researchgate.net |
| Reduced Coupling | The substitution eliminates proton-proton (¹H-¹H) spin-spin coupling at the site of deuteration, simplifying the splitting patterns of neighboring proton signals. |
| Spectral Simplification | Overall, the spectrum becomes less crowded, facilitating the structural analysis of complex lipids and their interactions with other molecules. nih.gov |
Deuterium NMR (²H NMR) for Lipid Dynamics and Membrane Phase Behavior
While silent in ¹H NMR, the deuterium nucleus possesses a nuclear spin and can be observed directly using ²H NMR spectroscopy. This technique is exceptionally powerful for studying the dynamics of lipids and the physical state of lipid membranes. nih.govillinois.edunih.gov Unlike the sharp signals seen in solution-state NMR, the ²H NMR spectra of deuterated lipids in a membrane are dominated by the nuclear quadrupole interaction, which is highly sensitive to the orientation and motion of the carbon-deuterium (C-D) bond. nih.govnih.gov
| ²H NMR Parameter | Information Gained |
| Quadrupolar Splitting (Δνq) | Measures the time-averaged orientation of the C-D bond, providing a direct measure of local order. nih.gov |
| Order Parameter (SCD) | Quantifies the motional freedom of the lipid acyl chains. A value of S=1 implies no motion, while S=0 indicates isotropic motion. |
| Lineshape Analysis | Provides information on the type of motion (e.g., axial rotation, trans-gauche isomerization) and the phase state of the lipid assembly (e.g., gel, liquid-crystalline). nih.gov |
Application of Isotopic Labeling for Enhanced Signal-to-Noise in Biomolecular NMR Studies
In NMR studies of large biomolecules and their complexes, a major challenge is the rapid decay of the NMR signal, which leads to broad lines and poor sensitivity (low signal-to-noise ratio). nih.gov This is largely due to efficient relaxation mechanisms dominated by the dense network of proton-proton dipolar couplings. eurisotop.com
Replacing non-labile protons with deuterium significantly reduces these dipolar interactions, leading to slower relaxation rates and, consequently, much sharper NMR lines. nih.goveurisotop.com This reduction in linewidth dramatically improves both the resolution and the signal-to-noise ratio of the spectra, making it possible to study larger and more complex systems that would otherwise be intractable. unl.pt While this compound itself might be studied in the context of its interaction with proteins, the principle of deuteration for sensitivity enhancement is a general and critical strategy in modern biomolecular NMR. researchgate.netsigmaaldrich.com
Mass Spectrometry (MS) in Quantitative Lipidomics and Mechanistic Analysis
Mass spectrometry is an indispensable tool in lipidomics for the identification and quantification of thousands of lipid species in complex biological samples. Deuterated lipids, such as this compound, play a crucial role as internal standards and tracers in MS-based analyses.
Utilization as an Internal Standard for Absolute Quantification of Diacylglycerols
Accurate quantification of lipids by mass spectrometry is challenging due to variations in ionization efficiency between different lipid species and potential sample loss during extraction and processing. nih.govnih.gov To correct for these variations, an internal standard is added to the sample in a known amount at the earliest stage of sample preparation. researchgate.net
An ideal internal standard is chemically identical or very similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. avantiresearch.com Deuterated lipids like this compound are perfect for this purpose. avantiresearch.comavantiresearch.com It behaves almost identically to its non-deuterated counterpart during extraction and ionization but is easily resolved in the mass spectrum due to its 5-Dalton mass increase. By comparing the signal intensity of the endogenous (unlabeled) diacylglycerol to that of the known amount of added deuterated standard, one can calculate the absolute concentration of the endogenous lipid with high accuracy and precision. nih.govresearchgate.net
| Role of Deuterated Internal Standard | Advantage in Quantitative MS |
| Correction for Sample Loss | The ratio of analyte to standard remains constant even if material is lost during sample preparation. researchgate.net |
| Correction for Ionization Variability | Co-eluting with the analyte, the standard experiences the same ionization suppression or enhancement effects, allowing for accurate normalization. nih.gov |
| Increased Accuracy and Precision | Enables absolute quantification of specific lipid species, moving beyond simple relative comparisons. avantiresearch.com |
Tracing Metabolic Fluxes and Pathways via Isotopic Mass Shifts
Stable isotope tracers are powerful tools for mapping metabolic pathways and quantifying the rates of metabolic reactions, a field known as metabolic flux analysis. nih.govcreative-proteomics.com When a deuterated compound like this compound is introduced into a biological system (e.g., cell culture or an organism), it enters the metabolic network and is processed by enzymes just like its natural counterpart. nih.gov
The diacylglycerol can be broken down, for example, into glycerol (B35011) and linoleic acid. These components, carrying the deuterium label, can then be used by the cell to synthesize new molecules. By using mass spectrometry to track the appearance of the deuterium label (and the associated mass shift) in downstream metabolites, researchers can trace the flow of atoms through interconnected metabolic pathways. youtube.comutexas.edu This allows for the elucidation of pathway activities and how they change in response to different conditions, providing a dynamic view of cellular metabolism. princeton.edu
| Application in Metabolic Tracing | Information Obtained |
| Pathway Identification | The appearance of the deuterium label in specific downstream molecules confirms the existence and activity of a metabolic pathway. nih.gov |
| Flux Quantification | By measuring the rate of incorporation of the isotope into various products, the flux (rate of turnover) through different reactions can be calculated. creative-proteomics.commdpi.com |
| Precursor-Product Relationships | Establishes direct biochemical links between the tracer molecule and its metabolic products. utexas.edu |
Elucidation of Fragmentation Patterns and Isotope Localization by Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules, including deuterated lipids like this compound. In MS/MS, precursor ions are selected and fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed to reveal structural details. The fragmentation of diacylglycerols (DAGs) typically involves the neutral loss of the fatty acyl chains.
When this compound is analyzed by tandem mass spectrometry, its fragmentation pattern provides clear evidence for the localization of the deuterium isotopes on the glycerol backbone. The primary fragmentation pathway for protonated or ammoniated DAGs is the neutral loss of one of the fatty acid chains. For this compound, this results in the loss of a linoleic acid molecule (C18H32O2).
The key to isotope localization lies in the mass-to-charge ratio (m/z) of the resulting fragment ions. Since the five deuterium atoms are located on the glycerol backbone, they are retained in the fragment ion containing the remaining glycerol and linoleoyl group. This results in a characteristic mass shift in the fragment ions compared to the non-deuterated analogue.
For example, in the positive ion mode, the MS/MS spectrum of the [M+NH₄]⁺ adduct of 1,3-Glyceryl Dilinoleate would show a prominent fragment ion corresponding to the loss of a linoleic acid molecule plus ammonia. With this compound, the corresponding fragment ion would be 5 atomic mass units (amu) heavier, confirming that the deuterium labels are not on the fatty acyl chains but on the glycerol moiety.
This precise localization is critical for metabolic studies where the fate of the glycerol backbone needs to be distinguished from that of the fatty acyl chains. The stability of the C-D bonds on the glycerol backbone prevents isotopic scrambling during ionization and fragmentation, ensuring that the observed mass shifts accurately reflect the original labeling position.
Table 1: Predicted Major Fragment Ions in Tandem Mass Spectrometry of this compound ([M+NH₄]⁺ Adduct)
| Precursor Ion | Fragmentation Event | Product Ion Description | Predicted m/z |
| [M+NH₄]⁺ | Neutral loss of NH₃ | [M+H]⁺ | 622.99 |
| [M+NH₄]⁺ | Neutral loss of Linoleic Acid + NH₃ | [Glycerol-d5 + Linoleoyl]⁺ | 344.3 |
| [M+NH₄]⁺ | Neutral loss of Linoleic Acid | [M+NH₄ - C₁₈H₃₂O₂]⁺ | 361.3 |
Note: The m/z values are approximate and can vary slightly based on the specific instrumentation and experimental conditions.
Neutron Scattering Techniques for Membrane Structure and Function Research
Neutron scattering techniques are uniquely suited for studying the structure and dynamics of biological membranes, and the use of isotopically labeled lipids like this compound is central to these applications. The significant difference in the coherent neutron scattering length between hydrogen (-3.74 fm) and deuterium (6.67 fm) allows for "contrast variation," a method that highlights specific components within a complex assembly.
Small-Angle Neutron Scattering (SANS) in the Characterization of Lipid Nanoparticle Architectures
Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the size, shape, and internal structure of lipid nanoparticles (LNPs) in solution. researchgate.net By selectively deuterating components of the LNP, such as using this compound, researchers can create contrast between different regions of the nanoparticle and the surrounding solvent. researchgate.net
For instance, in a study of LNPs composed of various lipids, incorporating this compound would increase the neutron scattering length density (SLD) of the lipid domains it occupies. By matching the SLD of the solvent (often a mixture of H₂O and D₂O) to that of other lipid components, the scattering signal from the deuterated diglyceride regions can be selectively enhanced. This allows for the precise determination of the location and distribution of this compound within the LNP, revealing details about the nanoparticle's core-shell structure and the organization of its lipid components. nih.govncsu.edu
Neutron Diffraction and Reflectometry for Precise Lipid Bilayer Structural Determination
Neutron diffraction and neutron reflectometry are high-resolution techniques used to determine the structure of lipid bilayers, particularly those oriented on a solid support. yeastgenome.org Selective deuteration is essential for these methods to provide detailed information about the arrangement of molecules within the bilayer. nih.gov
Inelastic Neutron Scattering for Investigating Lipid Dynamics within Membranes
Inelastic Neutron Scattering (INS) is used to study the motions of atoms and molecules, providing insights into the dynamics of lipid membranes. nih.gov By using selectively deuterated lipids like this compound, the scattering signal from specific parts of the molecule can be emphasized, allowing for the investigation of their dynamics. protocols.io
The deuterium labeling on the glycerol backbone of this compound makes the INS signal particularly sensitive to the motions of this part of the molecule. nih.gov This allows researchers to study the vibrational and rotational dynamics of the glycerol group, providing information about the flexibility and mobility of the membrane's interfacial region. These dynamics are critical for membrane functions such as protein-lipid interactions and membrane fusion. nih.gov
Raman Imaging and Spectroscopy for Intracellular Lipid Profiling
Raman spectroscopy is a non-invasive optical technique that provides chemical information based on the vibrational modes of molecules. When coupled with a microscope, it can be used to image the distribution of specific molecules within cells with high spatial resolution.
Exploiting Unique Carbon-Deuterium (C-D) Vibrational Frequencies
A significant challenge in cellular imaging is distinguishing between different lipid species, as their carbon-hydrogen (C-H) bond vibrations overlap in the Raman spectrum. The use of deuterated lipids like this compound overcomes this limitation. The carbon-deuterium (C-D) stretching vibration appears in a "silent" region of the cellular Raman spectrum (typically 2100-2300 cm⁻¹), where there are no interfering signals from endogenous biomolecules. nih.govosti.gov
This unique spectral window allows for the highly specific and sensitive detection and imaging of this compound within cells. By tuning the Raman microscope to the C-D vibrational frequency, researchers can track the uptake, trafficking, and metabolism of this specific diglyceride in real-time and in living cells. nih.govmdpi.com This technique, often referred to as stimulated Raman scattering (SRS) microscopy when using advanced laser techniques, enables the visualization of how this compound is incorporated into cellular structures like the endoplasmic reticulum and lipid droplets. nih.gov
Table 2: Characteristic Raman Bands for Lipid Imaging
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| C-H stretching | 2800-3000 | Endogenous lipids, proteins |
| C-D stretching | 2100-2300 | Deuterated lipids (e.g., this compound) |
| C=C stretching | ~1656 | Unsaturated fatty acids |
| CH₂ scissoring | ~1440 | Saturated fatty acids |
The ability to spectrally separate the signal from deuterated lipids provides a powerful tool for studying lipid metabolism and the roles of specific lipid species in cellular processes.
Monitoring De Novo Lipogenesis and Lipid Distribution with Deuterated Precursors
The use of stable isotope-labeled compounds has revolutionized the study of metabolic pathways, offering a non-invasive window into the dynamic processes of biosynthesis, transport, and distribution of molecules within a biological system. Among these tracers, deuterated lipids, such as this compound, serve as powerful tools for elucidating the complexities of de novo lipogenesis (DNL) and the subsequent distribution of newly synthesized lipids. The deuterium atoms on the glycerol backbone of this diacylglycerol provide a unique mass and vibrational signature that can be tracked using advanced analytical techniques.
De novo lipogenesis is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. These newly formed fatty acids are then esterified to a glycerol backbone to form triglycerides for storage or for incorporation into other lipid species. By introducing this compound into a biological system, researchers can trace its metabolic fate. This deuterated diacylglyceride (B12379688) can be absorbed and utilized in several ways. Its linoleic acid moieties, being essential fatty acids, can be incorporated into various cellular lipids. researchgate.netnih.gov Furthermore, the entire diglyceride molecule can act as a precursor for the synthesis of triglycerides and other glycerolipids. mdpi.comyoutube.com
The primary advantage of using a deuterated precursor like this compound is that the deuterium label is stable and does not readily exchange with protons in the biological environment, ensuring that the tracer's path can be accurately followed. The five deuterium atoms provide a significant enough mass shift to be detected by mass spectrometry and a distinct vibrational frequency for Raman spectroscopy, without substantially altering the molecule's biological activity.
Detailed Research Findings from Spectroscopic and Scattering Techniques
Mass Spectrometry for Tracking Metabolic Fate:
Mass spectrometry (MS) is a cornerstone technique for metabolomic studies using stable isotope tracers. When this compound is introduced, its metabolic products will carry the deuterium label. For instance, if the diacylglycerol is acylated to form a triglyceride, the resulting triglyceride will have a mass that is five daltons higher than its non-deuterated counterpart. By employing liquid chromatography-mass spectrometry (LC-MS), researchers can separate different lipid classes and then analyze the mass isotopologue distribution for each. This allows for the quantification of the newly synthesized lipids derived from the administered deuterated precursor. researchgate.net
In a hypothetical study, cells in culture could be supplemented with this compound. Over time, lipid extracts can be analyzed to monitor the incorporation of the d5-glycerol backbone into the triglyceride pool. The ratio of deuterated to non-deuterated triglycerides provides a direct measure of the rate of triglyceride synthesis from diacylglycerol precursors.
Stimulated Raman Scattering (SRS) Microscopy for In Situ Imaging:
Stimulated Raman Scattering (SRS) microscopy is a powerful label-free imaging technique that can visualize the distribution of specific molecules based on their intrinsic vibrational contrast. The carbon-deuterium (C-D) bond has a vibrational frequency in the "cell-silent" region of the Raman spectrum (around 2100-2200 cm⁻¹), where there is minimal interference from endogenous biomolecules. youtube.comresearchgate.net This allows for the highly specific imaging of deuterated molecules within live cells and tissues.
By using this compound, researchers can directly visualize its uptake and subsequent localization within subcellular compartments, such as lipid droplets and the endoplasmic reticulum. This provides spatial information on lipid distribution that is complementary to the quantitative data obtained from mass spectrometry. For example, SRS imaging could reveal how the deuterated linoleate (B1235992) moieties are distributed among different lipid droplets or incorporated into cellular membranes over time.
Small-Angle Neutron Scattering (SANS) for Structural Analysis:
Small-angle neutron scattering (SANS) is a technique used to study the structure of materials on the nanometer scale. In biological systems, SANS is particularly useful for examining the structure of lipid membranes and lipoproteins. The key advantage of neutrons is their differential scattering cross-sections for hydrogen and deuterium. By selectively deuterating components of a system, such as using this compound, one can enhance the scattering contrast of specific lipid domains or molecules.
For instance, if this compound is incorporated into a lipid bilayer, the deuterated glycerol backbone will have a different neutron scattering length density compared to the non-deuterated lipids. This contrast allows SANS to provide detailed information about the location and orientation of the deuterated diacylglycerol within the membrane, as well as its influence on membrane structure and domain formation.
Interactive Data Table: Hypothetical Tracer Study
The following table represents hypothetical data from a cell culture experiment where the incorporation of this compound into various lipid pools is monitored over 24 hours using LC-MS.
| Time (hours) | Deuterated Triglycerides (%) | Deuterated Phosphatidylcholines (%) | Deuterated Phosphatidylethanolamines (%) |
|---|---|---|---|
| 0 | 0.0 | 0.0 | 0.0 |
| 2 | 5.2 | 1.1 | 0.8 |
| 4 | 12.5 | 3.5 | 2.1 |
| 8 | 25.8 | 8.2 | 5.5 |
| 12 | 38.1 | 15.6 | 10.3 |
| 24 | 55.3 | 28.9 | 19.7 |
Mechanistic Investigations and Pathway Elucidation Using 1,3 Glyceryl Dilinoleate D5
Tracing Lipid Metabolic Pathways and Intermediate Formation
Stable isotope tracers are fundamental to determining the metabolic fate of precursors and quantifying fluxes through various biochemical pathways. ukisotope.com The deuterium-labeled glycerol (B35011) backbone of 1,3-Glyceryl Dilinoleate-d5 makes it an ideal probe for dissecting the synthesis, breakdown, and interconversion of glycerolipids.
Once introduced into a biological system, this compound can be hydrolyzed by lipases, releasing the d5-glycerol backbone and free fatty acids. This labeled glycerol can then enter several key metabolic routes. A primary fate is its phosphorylation by glycerol kinase to form glycerol-3-phosphate-d5 (G3P-d5). nih.gov This labeled G3P-d5 serves as a critical branch point, acting as the backbone for the de novo synthesis of a new pool of glycerolipids, including triglycerides (TAGs) and phospholipids (B1166683). nih.govresearchgate.net
By tracking the appearance of the d5-label in various lipid species over time using liquid chromatography-mass spectrometry (LC-MS), researchers can map the flow of the glycerol backbone and quantify the rate of new lipid synthesis. biorxiv.org For instance, the incorporation of d5-glycerol into phosphatidylcholine (PC) or triacylglycerol (TAG) provides a direct measure of the synthesis rates of these lipid classes. nih.gov
Furthermore, the d5-glycerol backbone can be catabolized. After its conversion to G3P-d5, it can be oxidized to dihydroxyacetone phosphate-d5 (DHAP-d5), an intermediate of glycolysis. This allows the labeled glycerol carbons to enter central carbon metabolism, where they can be utilized for energy production via the TCA cycle or contribute to gluconeogenesis. Tracking the d5 label in glycolytic intermediates or glucose provides quantitative data on the catabolic flux of the glycerol backbone.
| Metabolite | Unlabeled Mass (M+0) | Labeled Mass (M+5) | Metabolic Pathway | Research Finding |
|---|---|---|---|---|
| Glycerol-3-Phosphate (G3P) | 172.02 Da | 177.05 Da | Glycerol Phosphorylation | Quantifies glycerol kinase activity and the pool of G3P available for lipid synthesis. |
| Triacylglycerol (e.g., TAG 54:3) | 879.78 Da | 884.81 Da | De Novo Triacylglycerol Synthesis | Measures the rate of triacylglycerol synthesis from the salvaged glycerol backbone. |
| Phosphatidylcholine (e.g., PC 34:1) | 760.58 Da | 765.61 Da | De Novo Phospholipid Synthesis | Elucidates the flux towards membrane lipid synthesis versus neutral lipid storage. |
| Dihydroxyacetone Phosphate (DHAP) | 170.01 Da | 175.04 Da | Glycolysis/Gluconeogenesis | Indicates the portion of the glycerol backbone entering central carbon metabolism. |
This compound is a specific substrate for studying enzymatic reactions such as glycerolysis and transesterification. mdpi.com Glycerolysis is the reaction between a triglyceride and glycerol to produce di- and monoglycerides (B3428702). Transesterification involves the exchange of acyl groups between different glycerolipids.
In a research setting, this compound can be incubated with unlabeled triacylglycerols and specific lipases. The d5-label allows for the clear differentiation of products derived from the labeled DAG from the unlabeled lipid pool. For example, the formation of a TAG containing the d5-glycerol backbone would indicate a transesterification reaction where a fatty acid was added to the sn-2 position of the original DAG. Conversely, the appearance of monoglycerides with a d5-glycerol backbone could signify the hydrolysis of one of the linoleoyl chains. These types of experiments are crucial for characterizing the positional specificity and reaction kinetics of enzymes involved in lipid modification. researchgate.net
Analysis of Kinetic Isotope Effects (KIEs) in Enzyme-Catalyzed Lipid Transformations
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its heavier isotopes. The KIE is a sensitive probe of transition state structure and can provide profound insights into enzymatic mechanisms.
The deuterium (B1214612) atoms in this compound are located on the glycerol backbone (C1, C2, and C3). When an enzyme catalyzes a reaction that involves the breaking of a C-H bond at one of these positions in the rate-determining step, a significant primary KIE is expected. For example, the oxidation of glycerol-3-phosphate to DHAP by glycerol-3-phosphate dehydrogenase involves the removal of a hydrogen atom from the C2 position. Using a d5-labeled substrate would slow this reaction, and the magnitude of the KIE could help elucidate the nature of the hydride transfer in the transition state.
Even when C-D bonds are not broken, smaller secondary KIEs can be observed. These effects arise from changes in the vibrational modes of the molecule between the ground state and the transition state. For instance, the binding of this compound to an enzyme like a diacylglycerol kinase may exhibit a secondary KIE if the conformation of the glycerol backbone is altered in the transition state of the phosphorylation reaction. Measuring these subtle effects can provide valuable information about enzyme-substrate interactions and the catalytic mechanism.
| Enzyme | Reaction | Position of D-Label | Expected KIE Type | Mechanistic Implication |
|---|---|---|---|---|
| Glycerol Kinase | Glycerol → Glycerol-3-Phosphate | C1, C2, C3 | Secondary (kH/kD > 1) | Probes conformational changes of the glycerol backbone upon binding and catalysis. |
| Glycerol-3-Phosphate Dehydrogenase | G3P → DHAP | C2 | Primary (kH/kD > 2) | Investigates the C-H bond cleavage and hydride transfer in the rate-determining step. |
| Diacylglycerol Acyltransferase (DGAT) | DAG → TAG | C1, C2, C3 | Secondary (kH/kD ≈ 1) | Can reveal subtle changes in substrate positioning within the active site during acyl transfer. |
Studies of Lipid Remodeling, Trafficking, and Turnover Rates
Lipid metabolism is a highly dynamic process involving the continuous synthesis, degradation, and movement of lipids between organelles and tissues. nih.gov this compound is an excellent tool for quantifying these dynamics. By introducing the labeled lipid as a tracer, its fate can be monitored over time to determine the rate at which it is turned over or transformed. stthomas.eduresearchgate.net
Lipid turnover can be measured by a pulse-chase experiment. A biological system is exposed to a "pulse" of this compound, and then the decay of the labeled molecule is tracked over time. The rate of disappearance provides a direct measure of its metabolic turnover.
Simultaneously, the appearance of the d5-glycerol backbone in other lipid species reveals pathways of lipid remodeling and trafficking. For example, if the d5 label from the initial 1,3-DAG appears in phosphatidylserine (B164497) (PS) within the endoplasmic reticulum and later in mitochondria, it provides evidence for the trafficking of lipids or their precursors between these organelles. Such studies have been instrumental in understanding how cells maintain lipid homeostasis and remodel their membranes in response to various stimuli. nih.gov
| Tissue | Lipid Class | Fractional Synthesis Rate (% new per hour) | Biological Significance |
|---|---|---|---|
| Liver | Triacylglycerol (TAG) | 5.2% | High turnover reflects the liver's central role in lipid synthesis and secretion (VLDL). nih.gov |
| Adipose Tissue | Triacylglycerol (TAG) | 0.8% | Slower turnover indicates a primary role in long-term energy storage. |
| Brain | Phosphatidylcholine (PC) | 0.3% | Very slow turnover reflects the stable nature of myelin and neuronal membranes. |
| Heart Muscle | Diacylglycerol (DAG) | 15.0% | Rapid turnover suggests a significant role for DAG as a signaling molecule and metabolic intermediate in an energy-demanding tissue. nih.gov |
Probing Substrate Specificity and Enzyme Kinetics in Lipid Metabolic Networks
Understanding the substrate specificity of enzymes is crucial for defining their physiological roles. This compound can be used in competition experiments to probe the specificity of enzymes involved in DAG metabolism, such as diacylglycerol acyltransferases (DGATs) or diacylglycerol kinases (DGKs).
For instance, to investigate the specificity of DGAT isoforms (DGAT1 vs. DGAT2), cells can be supplied with a mixture of this compound and another unlabeled DAG species (e.g., 1,3-Glyceryl Dioleate). The ratio of d5-labeled TAG to unlabeled TAG formed will reveal the relative preference of the enzyme for linoleate-containing versus oleate-containing DAGs. Such studies have shown that different enzyme isoforms can have distinct substrate preferences, channeling specific fatty acids into different metabolic fates. nih.gov
Moreover, the use of a labeled substrate allows for precise kinetic analysis without interference from endogenous pools. By measuring the rate of product formation from this compound at various concentrations, key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) can be determined for specific enzymes, providing a quantitative understanding of their catalytic efficiency towards this particular lipid. nih.gov
| Enzyme | Substrate Mixture | Observed Product Ratio (Labeled/Unlabeled) | Interpretation |
|---|---|---|---|
| DGAT1 | 1:1 molar ratio of this compound and 1,3-Glyceryl Dioleate | 0.4 : 1 | DGAT1 shows a preference for oleoyl-containing DAG over linoleoyl-containing DAG. |
| DGAT2 | 1:1 molar ratio of this compound and 1,3-Glyceryl Dioleate | 1.1 : 1 | DGAT2 shows little to no preference between the two DAG species. nih.gov |
| Diacylglycerol Kinase ε | 1:1 molar ratio of this compound and 1,3-Glyceryl Distearate | 8.2 : 1 | The kinase has a strong preference for DAGs containing polyunsaturated fatty acids. |
Applications in Membrane Biophysics and Supramolecular Lipid Assemblies Research
Construction and Characterization of Model Membrane Systems Utilizing Deuterated Lipids
Model membrane systems are essential for studying the complex behavior of biological membranes in a controlled environment. The use of deuterated lipids, including 1,3-Glyceryl Dilinoleate-d5, is particularly advantageous in techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. nih.govill.eu
In neutron scattering, the significant difference in the scattering length of hydrogen and deuterium (B1214612) allows for contrast variation studies. ansto.gov.au By selectively deuterating specific lipids or parts of lipids within a model membrane, researchers can effectively make certain components "invisible" to neutrons, thereby highlighting the structure and organization of the non-deuterated components. ansto.gov.au For instance, incorporating this compound into a lipid bilayer composed of non-deuterated phospholipids (B1166683) would allow for the precise determination of its location and conformation within the membrane.
Deuterium NMR (²H NMR) spectroscopy is another powerful technique that leverages the properties of deuterated lipids. nih.gov The quadrupolar splitting observed in the ²H NMR spectra of deuterated lipids provides detailed information about the orientation and dynamics of the C-D bonds. nih.gov By analyzing these spectra, researchers can determine key parameters of the lipid bilayer, such as the order parameter of the acyl chains, the thickness of the membrane, and the degree of lipid tilt. nih.gov
Table 1: Techniques for Characterizing Model Membranes with Deuterated Lipids
| Technique | Information Gained |
| Neutron Scattering | Location and conformation of lipids, membrane thickness, lipid-lipid interactions |
| Deuterium NMR (²H NMR) | Acyl chain order, membrane thickness, lipid dynamics, lipid tilt |
Investigation of Lipid-Protein Interactions in Native and Reconstituted Biological Membranes
Understanding the interplay between lipids and proteins is fundamental to comprehending cellular function. Deuterated lipids, such as this compound, serve as powerful probes for elucidating the structural and dynamic aspects of these interactions. researchgate.netnih.gov When a protein is embedded within a membrane containing deuterated lipids, techniques like solid-state NMR can reveal which parts of the lipid molecules are in direct contact with the protein surface. This provides a detailed map of the lipid-protein interface and can shed light on how the lipid environment influences protein conformation and function. nih.gov
Molecular dynamics (MD) simulations often complement experimental studies by providing an atomistic view of lipid-protein interactions. nih.gov By incorporating deuterated lipids into these simulations, researchers can validate their computational models against experimental data obtained from techniques like NMR, leading to a more accurate and comprehensive understanding of membrane protein systems. nih.gov
Structural Characterization of Artificial Lipid Nanoparticles and Vesicular Systems
Artificial lipid nanoparticles and vesicles, such as liposomes and solid lipid nanoparticles (SLNs), are widely used as drug delivery systems. researchgate.netnews-medical.netazom.com The characterization of these systems is crucial for ensuring their efficacy and stability. azom.commdpi.com Deuterated lipids, including this compound, can be incorporated into these nanoparticles to facilitate their structural analysis.
Techniques like Small-Angle Neutron Scattering (SANS) can be used to determine the size, shape, and internal structure of these nanoparticles. ill.eu The use of deuterated lipids in conjunction with contrast matching in SANS experiments allows for the detailed characterization of the nanoparticle's core-shell structure. ansto.gov.au This information is vital for optimizing the drug loading and release properties of these delivery systems. For example, the distribution of a deuterated lipid within a solid lipid nanoparticle can be precisely mapped, providing insights into the nanoparticle's internal organization. researchgate.net
Dynamic Light Scattering (DLS) is another common technique used to measure the size distribution of nanoparticles. researchgate.net While DLS does not directly benefit from deuteration, the structural information gained from techniques that do, like SANS, provides a more complete picture of the nanoparticle's physical properties.
Table 2: Research Findings on Deuterated Solid Lipid Nanoparticles (D-SLNs)
| Parameter | Finding | Reference |
| Synthesis | D-SLNs can be synthesized by dissolving deuterated lipids (e.g., deuterated stearic acid), lecithin, and DSPE-PEG2000 in an organic solvent, followed by homogenization in a poloxamer solution. | researchgate.net |
| Size | The average size of D-SLNs can be controlled to be around 150 nm. | researchgate.net |
| Imaging | The substitution of regular lipids with deuterated ones can shift the Raman spectra to a "cell-silent" region, enabling bioorthogonal imaging. | researchgate.net |
Dynamic Studies of Lipid Bilayers and Membrane Fusion Processes
The dynamic nature of lipid bilayers is essential for many cellular processes, including membrane fusion. nih.govnih.gov This process is fundamental for events like neurotransmitter release and viral entry. nih.gov Deuterated lipids can be used to study the intricate molecular rearrangements that occur during membrane fusion.
Techniques like neutron spin echo spectroscopy can probe the collective motions of lipids within a bilayer, providing information on membrane flexibility and bending rigidity. By using selectively deuterated lipids, it is possible to distinguish the dynamics of different lipid components within a mixed membrane.
In the context of membrane fusion, fluorescence resonance energy transfer (FRET) assays are often employed. nih.gov While not directly reliant on deuteration, the structural and dynamic insights gained from other techniques using deuterated lipids can help in the interpretation of FRET data. Understanding how the presence of specific lipids, such as 1,3-Glyceryl Dilinoleate, influences the energy barriers for fusion intermediates is a key area of research. researchgate.net Molecular dynamics simulations have also been used to investigate the effect of lipid peroxidation, a process that can alter the structure of linoleate (B1235992) chains, on the properties of lipid bilayers, showing that oxidized lipids can increase membrane permeability. nih.gov
Future Directions and Emerging Research Avenues for 1,3 Glyceryl Dilinoleate D5
Development of Novel Site-Specific Deuteration Strategies
The current synthesis of 1,3-Glyceryl Dilinoleate-d5 involves deuterium (B1214612) labeling on the glycerol (B35011) backbone. While effective for its role as an internal standard, future research is moving towards more intricate and strategic placement of deuterium atoms on the fatty acid chains themselves. The development of novel site-specific deuteration strategies is a key area of advancement. nih.govresearchgate.net
One promising approach is the use of combined biochemical and chemical methods. europa.eu This can involve using site-specific enzymes to hydrolyze fatty acids from a glycerol backbone, followed by chemical synthesis to introduce deuterated fatty acids onto specific positions. europa.eu For instance, enzymes could be used to selectively remove a fatty acid from the sn-2 position, allowing for the specific introduction of a deuterated linoleic acid chain.
Another area of development is the refinement of metal-catalyzed H/D exchange reactions. europa.eu These methods, using catalysts like platinum on carbon with D2O as the deuterium source, allow for the perdeuteration of fatty acids. europa.eu Future work aims to achieve more controlled and site-specific H/D exchange, enabling the placement of deuterium atoms at bis-allylic positions, which are particularly susceptible to oxidation. nih.gov This strategic labeling can significantly inhibit lipid peroxidation, a process implicated in numerous pathologies. nih.gov
These advanced strategies will produce novel isotopologues of glyceryl dilinoleate, providing more sophisticated tools for research.
Table 1: Comparison of Deuteration Strategies
| Strategy | Description | Potential Advantage for Glyceryl Dilinoleate Synthesis |
|---|---|---|
| Current Method (Glycerol Labeling) | Deuterium atoms are incorporated into the glycerol backbone of the molecule. | Provides a stable isotopic signature for use as an internal standard in mass spectrometry. |
| Combined Biochemical-Chemical | Utilizes enzymes for site-specific hydrolysis and chemical esterification to install deuterated fatty acid tails. europa.eu | Allows for precise placement of deuterated linoleate (B1235992) at the sn-1 or sn-3 position, creating specific isomers for tracer studies. |
| Site-Specific H/D Exchange | Employs metal catalysts to exchange specific hydrogen atoms on the linoleate chains with deuterium. europa.eu | Enables the creation of lipids with enhanced resistance to oxidation for studying lipid peroxidation mechanisms. nih.gov |
Integration with Multi-Omics Approaches in Advanced Lipidomics Research
The era of "multi-omics" — integrating data from genomics, proteomics, metabolomics, and lipidomics — offers a holistic view of biological systems. nih.gov In this context, this compound is set to become an indispensable tool for ensuring the accuracy and quantitative rigor of the lipidomics component.
Advanced lipidomics studies generate vast amounts of data on hundreds or thousands of lipid species. mdpi.com Accurate quantification is a major challenge. The use of stable isotope-labeled internal standards like this compound is critical for correcting for variations in sample extraction and instrument response, thereby enabling reliable quantification.
By providing a precise quantitative anchor, this compound will facilitate the meaningful integration of lipid data with other omics datasets. For example, researchers can more confidently correlate changes in the expression of a specific gene (genomics) or protein (proteomics) with quantitative changes in the levels of specific diglycerides. nih.gov This integrated approach is essential for uncovering complex biological processes, such as the signaling pathways and metabolic networks that are disrupted in disease. nih.govmdpi.com
Advanced Computational Modeling and Simulation Informed by Isotopic Labeling Studies
Computational methods, particularly molecular dynamics (MD) simulations, provide powerful insights into the structure and function of lipid membranes and lipid-protein interactions at a level of detail unattainable by experiments alone. nih.govacs.org These simulations rely on accurate force fields, which are sets of parameters that describe the physics of molecular interactions. nih.gov
Data from experiments using deuterated lipids are crucial for developing and validating these force fields. nih.govacs.org For instance, deuterium order parameters obtained from nuclear magnetic resonance (NMR) spectroscopy of deuterated lipids in membranes provide key benchmarks for testing the accuracy of a simulation. nih.gov
While this compound itself is not a primary membrane-forming lipid, its deuterated linoleate chains can be incorporated into more complex lipids used in these studies. Experimental data on how the deuterated chains of linoleate affect lipid packing and dynamics can be used to refine computational models. researchgate.net These improved models can then be used to simulate a wide range of phenomena, from the stability of lipid bilayers to the interaction of drugs with cell membranes. nih.govnih.gov
Table 2: Role of Deuterated Lipids in Computational Modeling
| Experimental Technique | Data Provided by Deuterated Lipids | Application in Computational Modeling |
|---|---|---|
| Neutron Diffraction | Information on the location and orientation of specific lipid components within a membrane. researchgate.net | Validation of simulated membrane structures and lipid arrangements. researchgate.net |
| NMR Spectroscopy | Deuterium order parameters, which describe the motional freedom of C-D bonds. nih.gov | Refinement and validation of lipid force fields (e.g., CHARMM36) to ensure accurate simulation of membrane dynamics. nih.govacs.org |
| Vibrational Spectroscopy (IR) | Data on the conformation and packing of lipid acyl chains. researchgate.net | Improving the accuracy of simulated lipid phase behavior and intermolecular interactions. |
Expanding Applications in Quantitative Systems Biology and Cellular Metabolism Research
Quantitative systems biology aims to understand the dynamic interactions between components of a biological system through measurement and modeling. Stable isotope tracers are fundamental to this field, allowing researchers to follow the metabolic fate of molecules through complex biochemical networks.
This compound can serve as a precursor for tracing the metabolism of diglycerides and their constituent linoleic acid. By introducing the d5-labeled compound to cells or organisms, researchers can use mass spectrometry to track its conversion into other lipid species, such as triglycerides, phospholipids (B1166683), or signaling molecules. This allows for the precise measurement of metabolic flux — the rate of turnover of molecules through a metabolic pathway.
This approach can be used to investigate:
Diglyceride Metabolism: Quantifying the rates of synthesis and breakdown of different lipid classes that originate from 1,3-diglycerides.
Fatty Acid Remodeling: Tracking the incorporation of the labeled linoleate into various phospholipid species, providing insight into membrane maintenance and remodeling processes.
Signaling Pathway Dynamics: Following the generation of lipid second messengers derived from diglycerides to understand the dynamics of cellular signaling cascades.
These quantitative data are invaluable for building and validating mathematical models of cellular metabolism, ultimately providing a deeper, more dynamic understanding of cellular function in both health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
